
Thymosin b4 (16-38)
説明
Thymosin beta 4 (16-38) is a peptide fragment derived from Thymosin beta 4, a multifunctional peptide that plays a crucial role in various physiological and pathological processes. Thymosin beta 4 is known for its ability to promote angiogenesis, cell migration, and wound healing, as well as its anti-inflammatory and anti-apoptotic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymosin beta 4 (16-38) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of Thymosin beta 4 (16-38) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
化学反応の分析
Types of Reactions
Thymosin beta 4 (16-38) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and function, potentially enhancing its biological activity or stability .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2) can be used to introduce disulfide bonds between cysteine residues, stabilizing the peptide’s structure.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bonds, leading to a more flexible peptide structure.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can result in the formation of disulfide-linked dimers or multimers, while reduction can yield monomeric peptides with free thiol groups .
科学的研究の応用
Tissue Repair and Regeneration
Wound Healing
Tβ4 promotes wound healing through several mechanisms:
- Cell Migration: It enhances the migration of keratinocytes and endothelial cells, crucial for skin repair and angiogenesis .
- Fibroblast Activation: Tβ4 stimulates fibroblast proliferation and collagen synthesis, aiding in tissue remodeling after injury .
Case Study: Corneal Wound Healing
In clinical trials, Tβ4 has shown efficacy in enhancing corneal epithelial wound healing by promoting cell migration and reducing inflammation . The application of Tβ4 eye drops significantly improved tear production and reduced corneal staining in patients with dry eye syndrome associated with autoimmune conditions .
Anti-inflammatory Effects
Tβ4 exhibits potent anti-inflammatory properties, making it beneficial in treating inflammatory diseases:
- Mechanism: It inhibits the activation of NF-κB and reduces pro-inflammatory cytokine production, such as TNF-α and IL-6 .
- Application: In models of autoimmune diseases, such as experimental autoimmune encephalomyelitis, Tβ4 treatment led to decreased inflammatory cell infiltration and improved clinical outcomes .
Case Study: Autoimmune Dacryoadenitis
In a rabbit model of autoimmune dacryoadenitis, Tβ4 treatment significantly reduced ocular surface inflammation by suppressing Th17 cell responses through the STAT3 signaling pathway . This suggests its potential for managing dry eye diseases linked to autoimmune disorders.
Cardiovascular Applications
Tβ4 has been investigated for its role in cardiac repair following ischemic events:
- Myocardial Infarction: Studies indicate that Tβ4 promotes cardiomyocyte survival and proliferation post-infarction, enhancing cardiac function recovery .
- Mechanism: It acts by modulating the Wnt/β-catenin signaling pathway, which is vital for cardiac regeneration .
Case Study: Ischemic Hindlimb Model
In a mouse model of hindlimb ischemia, Tβ4 administration improved blood flow recovery and enhanced the regenerative capacity of stem cells when combined with adipose-derived stem cells (hASCs) . This combination therapy shows promise for treating peripheral artery disease.
Cancer Research
Tβ4 is implicated in tumor progression and metastasis:
- Angiogenesis Induction: It promotes angiogenesis via upregulation of vascular endothelial growth factor (VEGF), facilitating tumor growth and metastasis .
- Tumor Metastasis: Overexpression of Tβ4 in cancer models has been associated with increased metastatic potential and enhanced tumor vascularization .
Case Study: Melanoma Model
In B16-F10 melanoma models, Tβ4 overexpression resulted in significantly larger tumors and increased metastatic lung nodules compared to controls. This highlights the dual role of Tβ4 as both a therapeutic agent and a potential target for cancer therapy .
Other Therapeutic Applications
Thymosin β4's versatility extends to other fields:
- Pulmonary Diseases: It has been shown to alleviate pulmonary fibrosis by reducing inflammatory responses and promoting epithelial repair .
- Neuroprotection: Tβ4 exhibits neuroprotective effects in models of cerebral ischemia by preventing neuronal apoptosis and promoting survival pathways .
Summary Table of Applications
Application Area | Mechanism/Effect | Case Studies/Findings |
---|---|---|
Wound Healing | Enhances cell migration; stimulates fibroblast activity | Corneal wound healing improvement |
Anti-inflammatory | Inhibits NF-κB; reduces cytokine production | Reduced inflammation in autoimmune dacryoadenitis |
Cardiovascular | Promotes cardiomyocyte survival; enhances regeneration | Improved outcomes in ischemic hindlimb models |
Cancer Research | Induces angiogenesis; enhances metastatic potential | Increased tumor size/metastasis in melanoma |
Pulmonary Diseases | Reduces fibrosis; promotes epithelial repair | Alleviation of pulmonary fibrosis symptoms |
Neuroprotection | Prevents apoptosis; promotes neuronal survival | Neuroprotection in cerebral ischemia models |
作用機序
Thymosin beta 4 (16-38) exerts its effects through several molecular targets and pathways. One of its primary mechanisms is the regulation of actin polymerization. Thymosin beta 4 binds to G-actin (globular actin) and prevents its polymerization into F-actin (filamentous actin), thereby modulating the cytoskeleton and influencing cell migration and motility .
Additionally, Thymosin beta 4 (16-38) promotes angiogenesis by upregulating the expression of vascular endothelial growth factor (VEGF) and enhancing the viability and migration of endothelial cells. It also has anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines .
類似化合物との比較
Thymosin beta 4 (16-38) is part of the larger Thymosin beta family, which includes other peptides such as Thymosin beta 10 and Thymosin beta 15. While these peptides share similar structural features and biological activities, Thymosin beta 4 is the most abundant and widely studied member .
Similar Compounds
Thymosin beta 10: Similar to Thymosin beta 4, Thymosin beta 10 regulates actin polymerization and has been implicated in cell migration and angiogenesis. .
Thymosin beta 15: Thymosin beta 15 also plays a role in actin dynamics and cell motility. .
Uniqueness of Thymosin beta 4 (16-38)
Thymosin beta 4 (16-38) is unique due to its specific sequence and biological activities. Its ability to promote wound healing, reduce inflammation, and protect against tissue damage makes it a valuable peptide for therapeutic applications. Additionally, its role in regulating actin polymerization and angiogenesis distinguishes it from other members of the Thymosin beta family .
生物活性
Thymosin β4 (Tβ4) is a 43-amino acid peptide that plays a critical role in various biological processes, including tissue repair, inflammation modulation, and cell proliferation. The fragment Tβ4 (16-38) specifically has gained attention due to its significant biological activities and therapeutic potential. This article explores the biological activity of Tβ4 (16-38), focusing on its mechanisms of action, therapeutic applications, and research findings.
Thymosin β4 (16-38) exhibits several biological activities that can be attributed to its unique amino acid sequence. Key mechanisms include:
- Anti-inflammatory Effects : Tβ4 (16-38) has been shown to inhibit inflammatory responses by blocking the activation of pro-inflammatory cytokines and pathways. This is particularly relevant in conditions such as myocardial infarction and renal fibrosis .
- Promotion of Cell Proliferation : The peptide enhances the proliferation of various cell types, including mesenchymal stem cells and endothelial cells. This effect is mediated through signaling pathways such as Notch and VEGF, which are crucial for angiogenesis and tissue regeneration .
- Inhibition of Apoptosis : Tβ4 (16-38) promotes cell survival by inhibiting apoptosis in various cell types, including neurons and cardiac progenitor cells. This anti-apoptotic effect is linked to the upregulation of protective proteins like glucose-regulated protein 78 (GRP78) .
Therapeutic Applications
The therapeutic potential of Tβ4 (16-38) has been investigated in several clinical contexts:
- Wound Healing : Tβ4 is known to accelerate wound healing processes by promoting angiogenesis and cell migration. Its application in skin trauma has shown promising results in enhancing recovery .
- Cardiovascular Diseases : In models of myocardial ischemia-reperfusion injury, Tβ4 administration has improved cardiac function and reduced tissue damage, indicating its potential as a therapeutic agent for heart diseases .
- Renal Protection : Studies indicate that Tβ4 may have protective effects in kidney diseases, particularly by modulating podocyte function and reducing fibrosis in diabetic models .
Case Study 1: Myocardial Infarction
In a controlled study involving animal models of myocardial infarction, administration of Tβ4 (16-38) led to significant improvements in cardiac function and reduced infarct size. The mechanism was linked to enhanced angiogenesis and reduced apoptosis in cardiac tissues.
Case Study 2: Chronic Wound Healing
A clinical trial involving patients with chronic wounds demonstrated that topical application of Tβ4 significantly accelerated healing rates compared to placebo treatments. Patients showed improved granulation tissue formation and reduced inflammation.
Summary of Key Studies
Future Directions
Ongoing research aims to further elucidate the molecular pathways involved in the action of Tβ4 (16-38) and explore its potential applications in other areas such as cancer therapy, neuroprotection, and autoimmune diseases.
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C118H204N32O41/c1-10-61(6)92(112(184)137-74(37-44-89(162)163)103(175)133-70(33-40-84(126)155)100(172)135-73(36-43-88(160)161)104(176)140-77(118(190)191)30-16-22-52-124)145-115(187)95(64(9)154)148-106(178)75(38-45-90(164)165)136-98(170)67(27-13-19-49-121)132-109(181)81(58-151)144-111(183)83-32-24-53-149(83)116(188)79(56-60(4)5)143-110(182)82-31-23-54-150(82)117(189)80(57-86(128)157)142-99(171)68(28-14-20-50-122)129-102(174)72(35-42-87(158)159)134-101(173)71(34-41-85(127)156)138-113(185)94(63(8)153)147-107(179)76(39-46-91(166)167)139-114(186)93(62(7)152)146-105(177)69(29-15-21-51-123)130-97(169)66(26-12-18-48-120)131-108(180)78(55-59(2)3)141-96(168)65(125)25-11-17-47-119/h59-83,92-95,151-154H,10-58,119-125H2,1-9H3,(H2,126,155)(H2,127,156)(H2,128,157)(H,129,174)(H,130,169)(H,131,180)(H,132,181)(H,133,175)(H,134,173)(H,135,172)(H,136,170)(H,137,184)(H,138,185)(H,139,186)(H,140,176)(H,141,168)(H,142,171)(H,143,182)(H,144,183)(H,145,187)(H,146,177)(H,147,179)(H,148,178)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,190,191)/t61-,62+,63+,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-,94-,95-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHQDYGLZODILG-BITUIJFCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H204N32O41 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2727.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。